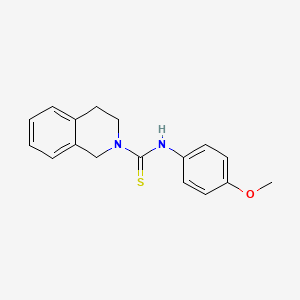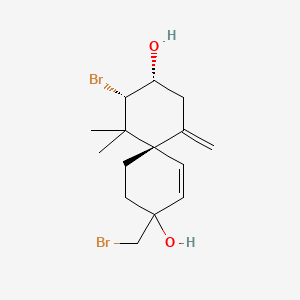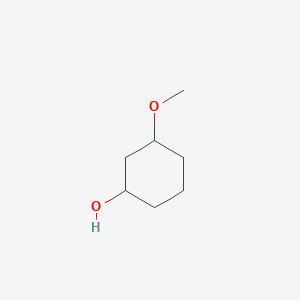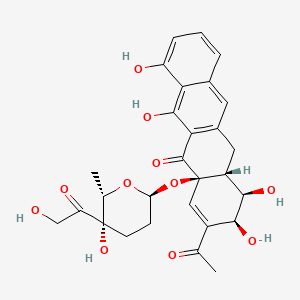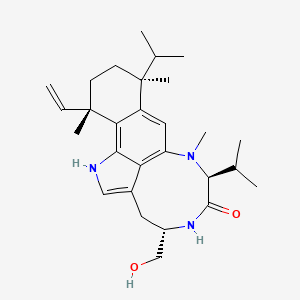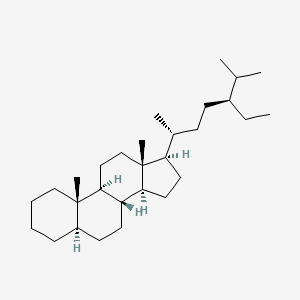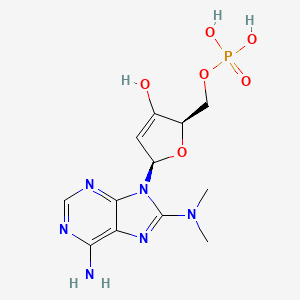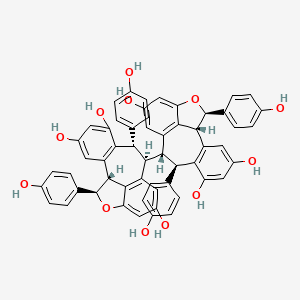
Hopeaphenol A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hopeaphenol A is a natural product found in Hopea parviflora, Vateria indica, and Vatica oblongifolia with data available.
科学的研究の応用
Antioxidant Properties
Hopeaphenol A, a naturally occurring plant polyphenol composed of resveratrol units, exhibits significant antioxidant activity. It has been tested in various in vitro assays, including free radical scavenging, superoxide anion radical, hydrogen peroxide scavenging, and ferric reducing power. The studies have shown that Hopeaphenol A exhibits substantial antioxidant properties, comparable to those of known antioxidants like quercetin. This makes it a potential natural antioxidant component suitable for use as a food preservative or in nutraceuticals (Subramanian, Raj, Manigandan, & Elangovan, 2015).
Inhibition of Bacterial Virulence
Hopeaphenol A has been identified as an inhibitor of Type III secretion systems (T3SSs) in Gram-negative pathogens such as Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Targeting bacterial virulence, such as the T3SS utilized by many clinically relevant gram-negative pathogens, is a novel strategy to counteract bacterial infections, especially in the context of increasing antibiotic resistance. Hopeaphenol A exhibits micromolar activity towards the T3SSs in these pathogens, demonstrating its potential as a virulence-blocking compound (Zetterström et al., 2013).
Antimicrobial Properties
Hopeaphenol A and its derivatives have shown moderate activity against methicillin-resistant Staphylococcus aureus and Mycobacterium smegmatis. This indicates its potential application in developing antimicrobial agents, which is particularly crucial in the face of increasing antibiotic resistance (Zgoda-Pols, Freyer, Killmer, & Porter, 2002).
Potential Against SARS-CoV-2 Variants
Hopeaphenol A has been identified as a potent and selective inhibitor of the viral entry of various SARS-CoV-2 variants, including the USA-WA1/2020, B.1.1.7 (United Kingdom variant), and B.1.351 (South Africa variant). It interferes with the binding of the viral spike receptor-binding domain (RBD) to the host ACE2 receptor, a mechanism crucial for viral entry. The efficacy of Hopeaphenol A against these variants and its high selectivity index make it a promising candidate for further investigation as an antiviral agent (Tietjen et al., 2021).
Impact on Mast Cells and Inflammatory Mediator Release
Hopeaphenol A has been documented to inhibit the release of histamine, tumor necrosis factor-α (TNF-α), and leukotrienes from bone marrow-derived mast cells in vitro. This suggests its potential role in managing inflammatory responses, as these mediators are involved in various allergic and inflammatory conditions. The study highlights the anti-inflammatory potential of Hopeaphenol A and its impact on mast cell-mediated immune responses (Bao, 2004).
Anti-hyperlipidemic Effects
Hopeaphenol A has demonstrated the ability to suppress plasma triglyceride elevation in mice and inhibit pancreatic lipase activity, suggesting its potential as an anti-hyperlipidemic agent. Such properties are crucial in the management of conditions like hyperlipidemia and related cardiovascular diseases (Morikawa et al., 2012).
特性
分子式 |
C56H42O12 |
|---|---|
分子量 |
906.9 g/mol |
IUPAC名 |
(1R,8R,9S,16R)-8,16-bis(4-hydroxyphenyl)-9-[(1R,8S,9R,16R)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol |
InChI |
InChI=1S/C56H42O12/c57-29-9-1-25(2-10-29)45-47-37(17-33(61)21-41(47)65)53-49-39(19-35(63)23-43(49)67-55(53)27-5-13-31(59)14-6-27)51(45)52-40-20-36(64)24-44-50(40)54(56(68-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)48(38)46(52)26-3-11-30(58)12-4-26/h1-24,45-46,51-66H/t45-,46+,51-,52+,53-,54-,55+,56+/m1/s1 |
InChIキー |
YQQUILZPDYJDQJ-VHXTUJGLSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C3=C4[C@H]([C@@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)[C@H]7[C@@H](C8=C(C=C(C=C8O)O)[C@H]9[C@@H](OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
SMILES |
C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
正規SMILES |
C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
同義語 |
hopeaphenol A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



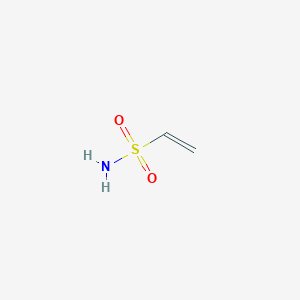
![N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-5-nitro-2-furancarboxamide](/img/structure/B1200579.png)
